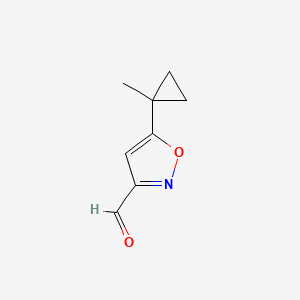

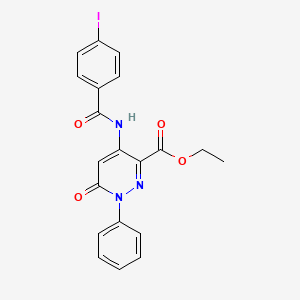

![molecular formula C18H16N4O3S B2461225 4-[2-(6-Oxo-3-phényl-1,6-dihydropyridazin-1-yl)propanamido]thiophène-3-carboxamide CAS No. 2097891-73-9](/img/structure/B2461225.png)

4-[2-(6-Oxo-3-phényl-1,6-dihydropyridazin-1-yl)propanamido]thiophène-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

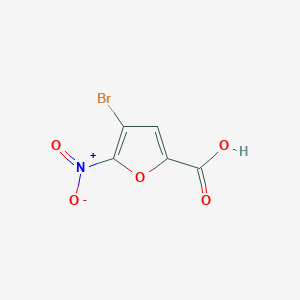

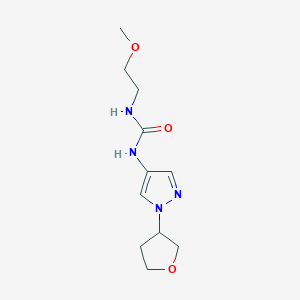

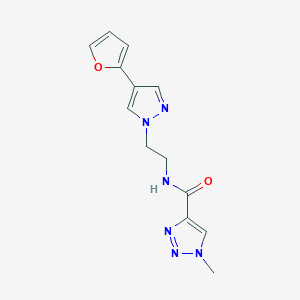

4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.

BenchChem offers high-quality 4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de la COX-2

4-[2-(6-Oxo-3-phényl-1,6-dihydropyridazin-1-yl)propanamido]thiophène-3-carboxamide: et ses analogues ont été étudiés pour leur activité inhibitrice de la COX-2 . La COX-2 (cyclooxygénase-2) est une enzyme impliquée dans l'inflammation et la douleur. L'inhibition de la COX-2 peut être bénéfique pour la gestion des affections inflammatoires. Le composé synthétisé a montré une inhibition significative de la COX-2, ce qui en fait un candidat potentiel pour le développement de médicaments anti-inflammatoires.

Propriétés antivirales

Bien que non étudiés directement pour leurs effets antiviraux, des composés présentant des caractéristiques structurelles similaires ont montré des promesses. Par exemple, des dérivés contenant des cycles de quinazolinone (comme notre composé) ont présenté des activités biologiques . Des recherches plus approfondies pourraient explorer le potentiel antiviral de ce composé contre des virus spécifiques.

Inhibition du VIH

Bien que non évalué spécifiquement pour l'inhibition du VIH, la présence du fragment phényl 4-oxo-6-substitué suggère des propriétés antivirales potentielles . Il serait intéressant d'étudier ses effets sur la réplication du VIH.

Activités anti-inflammatoires et analgésiques

Les dérivés de l'indole, qui partagent certaines caractéristiques structurelles avec notre composé, ont démontré des effets anti-inflammatoires et analgésiques . Bien que non testé directement, l'exploration de ces propriétés pourrait être pertinente.

Ciblage de l'entrée du SARS-CoV-2

Compte tenu de l'importance de la recherche antivirale, explorer si ce composé interfère avec l'entrée virale du SARS-CoV-2 pourrait être précieux .

Mécanisme D'action

Target of Action

The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in regulating lipid levels .

Mode of Action

The compound acts as an agonist to the THR-β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the THR-β, activating it, which in turn leads to changes in the regulation of lipid levels .

Biochemical Pathways

The activation of the THR-β by the compound leads to a series of biochemical reactions that ultimately result in the regulation of lipid levels . The specific pathways and their downstream effects are complex and involve multiple steps. The overall result is a decrease in ldl cholesterol (ldl-c) and triglycerides (tg) .

Pharmacokinetics

It is noted that the compound exhibited an excellent safety profile and decreased ldl-c and tg at once daily oral doses of 50 mg or higher given for 2 weeks .

Result of Action

The activation of the THR-β by the compound leads to a decrease in LDL-C and TG . This can be beneficial in the treatment of conditions such as dyslipidemia, which is characterized by abnormally elevated levels of lipids in the blood .

Propriétés

IUPAC Name |

4-[2-(6-oxo-3-phenylpyridazin-1-yl)propanoylamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-11(18(25)20-15-10-26-9-13(15)17(19)24)22-16(23)8-7-14(21-22)12-5-3-2-4-6-12/h2-11H,1H3,(H2,19,24)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDNOQBEKJHFNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CSC=C1C(=O)N)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2461142.png)

![N-isopentyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2461146.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2461156.png)

![2-(3-chlorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2461157.png)

![5-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2461161.png)

![3-[(6-Chloroquinazolin-4-yl)amino]-1-(thiophen-3-yl)propan-1-ol](/img/structure/B2461164.png)

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2461165.png)